2-(Isopropylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid
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Overview
Description
2-(Isopropylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid is a synthetic compound with a molecular formula of C10H18N2O2 It is known for its unique structure, which includes an isopropylamino group, a methyl group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with an appropriate diketone under acidic conditions.
Introduction of the Isopropylamino Group: The isopropylamino group is introduced through a nucleophilic substitution reaction, where an isopropylamine reacts with a suitable leaving group on the pyrazole ring.
Addition of the Methyl Group: The methyl group is added via alkylation, using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the isopropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Isopropylamine in the presence of a suitable leaving group.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-(Isopropylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methyl-1H-pyrazol-1-yl)propanoic acid: Similar structure but lacks the isopropylamino group.
2-(Isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanamide: Similar structure but contains an amide group instead of a carboxylic acid.
Uniqueness
2-(Isopropylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H19N3O2 |
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Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-methyl-3-(5-methylpyrazol-1-yl)-2-(propan-2-ylamino)propanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-8(2)13-11(4,10(15)16)7-14-9(3)5-6-12-14/h5-6,8,13H,7H2,1-4H3,(H,15,16) |
InChI Key |
COIMVMXHSJUVRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CC(C)(C(=O)O)NC(C)C |
Origin of Product |
United States |
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